![molecular formula C11H23N3O B2729739 N-[3-(dimethylamino)propyl]piperidine-4-carboxamide CAS No. 91250-16-7](/img/structure/B2729739.png)

N-[3-(dimethylamino)propyl]piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

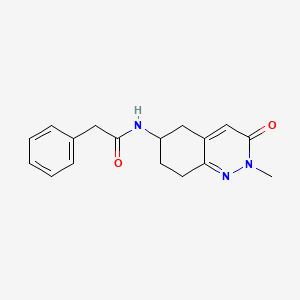

N-[3-(dimethylamino)propyl]piperidine-4-carboxamide, also known as DMAP, is a chemical compound that has gained attention in scientific research due to its unique properties. DMAP is a tertiary amine that contains a piperidine ring and a carboxamide group. It is widely used in organic chemistry as a catalyst and a reagent. In recent years, DMAP has been studied for its potential applications in various fields, including medicine, pharmacology, and biochemistry.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-[3-(dimethylamino)propyl]piperidine-4-carboxamide, focusing on six unique fields:

Antimicrobial Agents

N-[3-(dimethylamino)propyl]piperidine-4-carboxamide has shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. This compound is particularly effective against gram-positive bacteria, making it a valuable candidate for developing new antibiotics .

Drug Delivery Systems

This compound is also being explored for its potential in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of poorly soluble drugs. Additionally, its pH-sensitive properties make it suitable for targeted drug release in specific areas of the body, such as the acidic environment of tumors .

Polymer Synthesis

N-[3-(dimethylamino)propyl]piperidine-4-carboxamide is used in the synthesis of polymers with unique properties. For instance, it can be polymerized to form hydrogels with improved mechanical strength and antimicrobial properties. These hydrogels are useful in various applications, including wound dressings and tissue engineering .

Catalysis

In the field of catalysis, this compound serves as a ligand in the formation of metal complexes. These complexes can act as catalysts in various chemical reactions, including hydrogenation and oxidation processes. The presence of the dimethylamino group enhances the electron-donating ability of the ligand, improving the efficiency of the catalytic process .

Rheology Modifiers

This compound is also utilized as a rheology modifier in various formulations, including drilling fluids and personal care products. Its ability to alter the viscosity and flow properties of these formulations makes it valuable in optimizing their performance. For example, in drilling fluids, it helps in maintaining the stability and efficiency of the drilling process.

Polymers | Free Full-Text | A Novel Cationic Polymer Surfactant for Regulation of the Rheological and Biocidal Properties of the Water-Based Drilling Muds Improved mechanical properties of antimicrobial poly(N-[3-(dimethylaminopropyl)] methacrylamide) hydrogels prepared by free radical polymerization in the presence of cetyltrimethylammonium bromide as a lyotropic liquid crystal template Copolymerization of amine-containing monomers and dodecyl … - Springer Polymers | Free Full-Text | A Novel Cationic Polymer Surfactant for Regulation of the Rheological and Biocidal Properties of the Water-Based Drilling Muds : Improved mechanical properties of antimicrobial poly(N-[3-(dimethylaminopropyl)] methacrylamide) hydrogels prepared by free radical polymerization in the presence of cetyltrimethylammonium bromide as a lyotropic liquid crystal template : Copolymerization of amine-containing monomers and dodecyl … - Springer

properties

IUPAC Name |

N-[3-(dimethylamino)propyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O/c1-14(2)9-3-6-13-11(15)10-4-7-12-8-5-10/h10,12H,3-9H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOJOIMVFKLABR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C1CCNCC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(dimethylamino)propyl]piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2729657.png)

![2-[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2729658.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2729659.png)

![2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2729661.png)

![(4-((4-bromobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2729662.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide](/img/structure/B2729663.png)

![(Z)-ethyl 4-((2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2729667.png)

![N-[1-(1-Methylsulfonylcyclopropyl)ethyl]but-2-ynamide](/img/structure/B2729678.png)